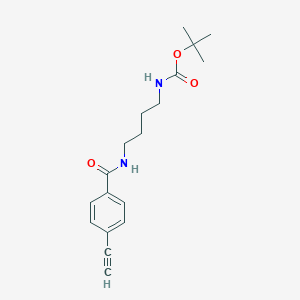
tert-Butyl (4-(4-ethynylbenzamido)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(4-ethynylbenzamido)butyl)carbamate: is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4-ethynylbenzamido)butyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium or copper catalysts and various coupling reagents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(4-ethynylbenzamido)butyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-(4-ethynylbenzamido)butyl)carbamate is used as an intermediate in the synthesis of complex organic compounds. It has been utilized in the development of indole derivatives and other heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as a chloride channel blocker. Its structure-activity relationship has been explored to enhance its biological activity.
Medicine: In medicinal chemistry, this compound serves as a key intermediate in the synthesis of various bioactive compounds.
Industry: In the industrial sector, this compound is used in the synthesis of insecticides and other agrochemicals. Its derivatives have shown potential in the development of new pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-ethynylbenzamido)butyl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a chloride channel blocker, inhibiting the flow of chloride ions across cell membranes. This inhibition can affect various physiological processes, including muscle contraction and neurotransmission.
Comparison with Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (5-chloropentadien-2,4-diyn-1-yl)carbamate
- tert-Butyl (5-iodopentadien-2,4-diyn-1-yl)carbamate
Uniqueness: tert-Butyl (4-(4-ethynylbenzamido)butyl)carbamate is unique due to its specific structure, which includes an ethynylbenzamido group. This structural feature contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-ethynylbenzoyl)amino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-14-8-10-15(11-9-14)16(21)19-12-6-7-13-20-17(22)23-18(2,3)4/h1,8-11H,6-7,12-13H2,2-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRFQTGKJJJDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)C1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














